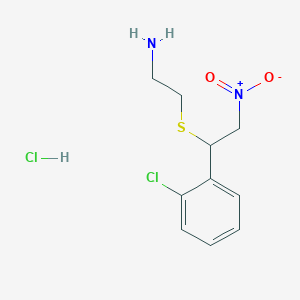
Hexane-1,3,6-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,3,6-tricarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₆. It is characterized by the presence of three carboxyl groups (-COOH) attached to a hexane backbone. This compound is also known by other names such as 1,3,6-Hexanetricarboxylic acid and 4-Carboxyoctanedioic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane-1,3,6-tricarboxylic acid can be synthesized through various methods. One common approach involves the preparation of 1,3,6-hexanetricarbonitrile, which is then hydrolyzed to yield the desired tricarboxylic acid. The preparation of 1,3,6-hexanetricarbonitrile typically involves the reaction of adiponitrile with potassium hydroxide (KOH) and tetrabutylammonium hydrogen sulfate in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield, purity, and safety. The use of readily available raw materials and simple reaction conditions makes it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Hexane-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
Hexane-1,3,6-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of hexane-1,3,6-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can affect metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexane-1,3,6-tricarboxylic acid is similar to other tricarboxylic acids such as:
Tricarballylic acid:
Trimesic acid:
Uniqueness
This compound is unique due to its specific structure, which allows for distinct chemical reactivity and interactions compared to other tricarboxylic acids. Its hexane backbone provides different spatial arrangements and steric effects, influencing its behavior in chemical and biological systems .
Propiedades
IUPAC Name |
hexane-1,3,6-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c10-7(11)3-1-2-6(9(14)15)4-5-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARBTHSZMNCIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564148 |
Source


|
| Record name | Hexane-1,3,6-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-40-3 |
Source


|
| Record name | Hexane-1,3,6-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)





